6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid

Description

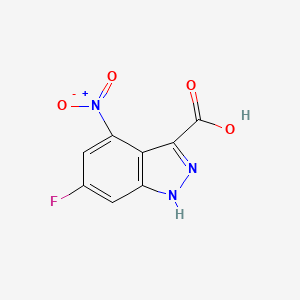

6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a fluorine atom at position 6, a nitro group at position 4, and a carboxylic acid moiety at position 2. Indazole derivatives are of significant interest in medicinal chemistry due to their bioisosteric resemblance to purine bases like adenine, enabling interactions with enzyme active sites such as protein kinase CK2 . This compound’s structural features make it a candidate for inhibitor design, particularly in targeting enzymes like hydroxyacid oxidase 1 (HAO1) or other redox-active proteins .

Properties

IUPAC Name |

6-fluoro-4-nitro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3O4/c9-3-1-4-6(5(2-3)12(15)16)7(8(13)14)11-10-4/h1-2H,(H,10,11)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFFBDIIRBNTAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C(=O)O)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted indazole derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of indazole derivatives.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-fluoro-4-nitro-3-(1H)indazole carboxylic acid with key analogues:

Key Observations :

- Halogen Effects : Bromine and iodine in analogues increase molecular weight and lipophilicity (e.g., XLogP = 1.9 for the iodo analogue ), which may improve membrane permeability but reduce solubility.

- Hydrogen Bonding: The carboxylic acid group in the target compound and its analogues provides two hydrogen bond donors, critical for anchoring to active-site residues like Tyr132 or Arg167 in HAO1 .

Biological Activity

6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid (CAS No. 885522-83-8) is a synthetic indazole derivative that has garnered attention for its potential biological activities. This compound features a fluorine atom and a nitro group, which may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the nitro group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites in proteins. The fluorine atom contributes to the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives containing the indazole scaffold have shown promising results in inhibiting cancer cell lines, with IC50 values indicating effective growth inhibition .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including those involved in cancer pathways. For example, structural optimization studies have identified potent inhibitors among indazole derivatives, with some compounds showing IC50 values as low as 2.9 nM against FGFR1 .

Case Studies

Several studies have explored the biological activity of indazole derivatives similar to this compound:

- Antitumor Activity : A study evaluated a series of indazole derivatives for their antitumor activity against various human cancer cell lines. Compounds with structural similarities to this compound demonstrated significant cytotoxic effects, with IC50 values ranging from 15 nM to over 600 nM depending on the specific derivative and cancer type .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression. The binding affinities indicate that modifications at the 4 and 6 positions of the indazole ring are crucial for enhancing inhibitory activity .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of various related compounds:

| Compound | Target | IC50 (nM) | Activity Description |

|---|---|---|---|

| This compound | FGFR1 | ~15 | Good enzymatic inhibition |

| Indazole derivative A | Cancer Cell Line | 40.5 | Moderate anti-proliferative activity |

| Indazole derivative B | ERK1/2 | 20 | Excellent potency and selectivity |

| Indazole derivative C | IDO1 | 5.3 | Potent inhibitory activity |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid, and how can experimental design address them?

- Answer : Synthesis challenges include regioselective nitration, fluorine incorporation, and carboxylic acid stability. A Design of Experiments (DoE) approach (e.g., factorial designs) can optimize reaction parameters (temperature, catalyst loading, stoichiometry) while minimizing trial-and-error. For example, highlights the use of statistical methods to reduce the number of experiments while capturing critical interactions between variables, such as solvent polarity effects on nitro-group positioning .

Q. What spectroscopic methods are most effective for characterizing structural ambiguities in this compound?

- Answer : ¹H/¹³C NMR can resolve positional isomers (e.g., distinguishing nitro/fluoro substituents on the indazole ring). For example, reports ¹H NMR chemical shifts (δ 8.63 ppm for aromatic protons) to confirm substitution patterns in similar indazole derivatives . FT-IR can identify carboxylic acid C=O stretching (~1700 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹).

Advanced Research Questions

Q. How can computational methods improve reaction pathways for synthesizing fluorinated indazole derivatives?

- Answer : Quantum mechanical/molecular mechanical (QM/MM) simulations and reaction path search algorithms (e.g., via ICReDD’s approach in ) can predict intermediates and transition states. For example, fluorine’s electron-withdrawing effects may destabilize nitration intermediates, requiring computational validation of activation energies .

Q. How should researchers address contradictory data in the literature regarding biological activity of nitro-indazole derivatives?

- Answer : Contradictions often arise from differences in assay conditions (e.g., pH, cell lines) or impurity profiles. A systematic approach includes:

- Purity validation : Use HPLC with UV/Vis detection (as per USP standards in ) to ensure >95% purity .

- Dose-response studies : Compare EC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cellular toxicity).

- Meta-analysis : Cross-reference structural analogs (e.g., ’s 3-hydroxy-4-nitro derivatives) to identify substituent-specific trends .

Q. What strategies optimize the carboxylate group’s stability during derivatization for drug discovery?

- Answer :

- Protecting groups : Use tert-butyl esters or silyl ethers to prevent decarboxylation during reactions.

- pH control : Maintain neutral-to-acidic conditions to avoid deprotonation-induced instability.

- Solvent selection : Polar aprotic solvents (e.g., DMF) minimize carboxylic acid dimerization (supported by solubility data in ) .

Data-Driven Analysis and Tables

Q. How do substituent modifications (e.g., fluoro vs. bromo) impact electronic properties and reactivity?

- Answer : Fluorine’s electronegativity increases ring electron deficiency, directing electrophilic attacks to specific positions. Comparative data from and :

| Substituent | Hammett σₚ Value | Nitration Rate (rel.) |

|---|---|---|

| -F | +0.78 | 1.0 (reference) |

| -Br | +0.93 | 0.65 |

| -NO₂ | +1.24 | 0.30 |

Fluorine’s moderate σₚ value balances reactivity and selectivity, whereas bromine’s bulkiness slows nitration .

Methodological Innovations

Q. How can machine learning (ML) models predict synthetic yields for novel indazole analogs?

- Answer : Train ML models on datasets containing reaction conditions (catalyst, solvent, temperature) and yields from literature (e.g., ’s bromo-nitro-indazole synthesis). Feature engineering should include electronic descriptors (HOMO/LUMO gaps) and steric parameters (Taft’s Eₛ values) .

Q. What advanced separation techniques resolve closely related indazole impurities?

- Answer : High-performance countercurrent chromatography (HPCCC) or chiral stationary phase HPLC (as classified under CRDC’s RDF2050104 in ) can separate nitro/fluoro positional isomers. For example, ’s membrane technologies subclass may include nanofiltration for byproduct removal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.